molecular formula C9H14O2S B1404861 3-(2-Thienyl)pentane-1,5-diol CAS No. 1447967-09-0

3-(2-Thienyl)pentane-1,5-diol

Cat. No.: B1404861
CAS No.: 1447967-09-0
M. Wt: 186.27 g/mol
InChI Key: MEBLONMRUIQSJR-UHFFFAOYSA-N
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Description

3-(2-Thienyl)pentane-1,5-diol is a chemical compound with the molecular formula C9H14O2S . It has significant potential in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a pentane-1,5-diol . The exact conformation of the molecule is not specified in the available resources.

Scientific Research Applications

Dermatological Applications

3-(2-Thienyl)pentane-1,5-diol and related compounds have been investigated for their efficacy in dermatology. Pentane-1,5-diol, a chemically related compound, shows promise in topical pharmaceutical products due to its superior drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and low toxicity. Clinical trials confirm its efficacy and safety, making it an attractive ingredient for dermatological formulations (Jacobsson Sundberg & Faergemann, 2008).

Chemical Synthesis and Characterization

Research has explored the synthesis, spectroscopic characterization, and crystal structures of compounds related to this compound. For instance, compounds derived from ferrocenylalkanediols, including those similar to this compound, have been synthesized and analyzed, offering substrates or standards for lipase-mediated desymmetrization. Their structures were determined by X-ray crystal structure analysis, indicating potential applications in catalysis and materials science (Lapić et al., 2011).

Optical Recording Storage

In the field of materials science, novel unsymmetrical photochromic diarylethene compounds bearing a dithiol-pentane unit have been developed. These compounds exhibit remarkable photochromism and clear fluorescent switches, both in solution and in PMMA film. Their properties suggest potential applications in optical recording storage, with one specific study demonstrating their use in polarization multiplexed image recording, highlighting their potential as innovative holographic recording media (Wang et al., 2011).

Antimicrobial Properties

The antimicrobial properties of pentane-1,5-diol, closely related to this compound, have been extensively studied. It exhibits high antimicrobial activities against bacteria, fungi, and viruses, with minimal inhibitory concentrations effective against both antibiotic-susceptible and multi-resistant aerobic bacteria. This suggests its utility as a new compound for topical antimicrobial therapy, particularly in the face of increasing antibiotic resistance (Faergemann et al., 2005).

Biochemical Analysis

Biochemical Properties

3-(2-Thienyl)pentane-1,5-diol plays a significant role in biochemical reactions due to its unique structure. The thiophene ring in this compound allows it to interact with various enzymes and proteins. For instance, thiophene derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in metabolic flux and the levels of key metabolites . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for anticancer research . Its effects on cellular processes are mediated through its interactions with specific proteins and enzymes, which can alter the cellular environment and influence cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiophene ring allows the compound to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism and potential drug-drug interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro studies have shown that this compound can maintain its activity over extended periods, but its degradation products may also have biological effects . In vivo studies have demonstrated that the compound can have long-term effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory properties . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular proteins and DNA, resulting in changes in metabolic flux and the levels of key metabolites . The compound’s metabolism can also be influenced by cofactors such as NADPH, which play a crucial role in enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments . These interactions can influence the compound’s localization and activity within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-thiophen-2-ylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBLONMRUIQSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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